Z-Gly-phe-NH2

概要

説明

作用機序

Target of Action

Z-Gly-phe-NH2, also known as Taphalgin, is a synthetic derivative of dermorphine . It primarily targets the neurokinin-1 receptor (NK1R) , a G protein-coupled receptor . The NK1R is the main receptor through which the biological actions of substance P, a member of the tachykinin (TK) family, are mediated .

Mode of Action

This compound interacts with its target, the NK1R, to initiate and activate signaling pathways involved in various biological processes . This interaction triggers a variety of effector mechanisms, including protein synthesis and the modulation of gene expression through a number of transcription factors .

Biochemical Pathways

The interaction of this compound with the NK1R affects several biochemical pathways. These pathways are involved in various steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events . One of the key pathways affected is the canonical Wnt signaling cascade, which regulates cell survival, proliferation, progression, and metastasis through the activation of β-catenin .

Pharmacokinetics

It is known that the peptide inhibits protein synthesis by binding to the ribosome . This suggests that it may have a direct impact on the bioavailability of proteins within the cell.

Result of Action

The result of this compound’s action is a dose-dependent analgesic effect . After a single subcutaneous injection in the dose range of 0.01 – 5 mg/kg, it significantly prolongs the tail-flick latency in mice . The activity and efficacy of this compound exceed those of morphine hydrochloride .

Action Environment

It is known that the peptide inhibits enzyme preparations containing peptides and proteins, such as hydrogen bond formation, phase transition temperature, uptake, and inhibitory effect . This suggests that the peptide’s action, efficacy, and stability may be influenced by environmental factors such as temperature and pH.

生化学分析

Biochemical Properties

Z-Gly-Phe-NH2 plays a significant role in biochemical reactions. It inhibits protein synthesis by binding to the ribosome . This peptide has been shown to inhibit enzyme preparations containing peptides and proteins, such as hydrogen bond formation, phase transition temperature, and uptake .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is through its binding interactions with the ribosome, which leads to the inhibition of protein synthesis .

準備方法

Synthetic Routes and Reaction Conditions

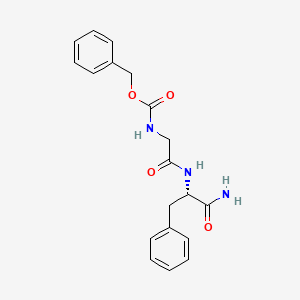

The synthesis of Z-Gly-phe-NH2 typically involves the coupling of H-Phe-NH2 (phenylalaninamide) with benzyl N-benzyloxycarbonylglycinate. This reaction is facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions . The reaction proceeds as follows:

- Activation of the carboxyl group of benzyl N-benzyloxycarbonylglycinate by DCC.

- Nucleophilic attack by the amine group of H-Phe-NH2, forming the peptide bond.

- Removal of the DCC byproduct and purification of the resulting this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques to ensure high yield and purity. The use of protecting groups, such as the benzyloxycarbonyl (Z) group, is crucial to prevent unwanted side reactions during the synthesis .

化学反応の分析

Types of Reactions

Z-Gly-phe-NH2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized peptide derivatives.

Reduction: Reduction reactions can be used to modify the peptide structure, often involving reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

科学的研究の応用

Z-Gly-phe-NH2 has a wide range of applications in scientific research:

類似化合物との比較

Similar Compounds

Z-Gly-phe-OH: Similar to Z-Gly-phe-NH2 but with a free carboxyl group instead of an amide group.

Z-Gly-phe-OMe: A methyl ester derivative of this compound.

This compound: A tetrapeptide derivative with similar structural properties.

Uniqueness

This compound is unique due to its specific amide functional group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in peptide synthesis and biochemical research .

特性

IUPAC Name |

benzyl N-[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c20-18(24)16(11-14-7-3-1-4-8-14)22-17(23)12-21-19(25)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H2,20,24)(H,21,25)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZDXQHLEQAGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5513-69-9 | |

| Record name | NSC89643 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Z-Gly-Phe-NH2 on intracellular calcium levels?

A1: this compound, also known as carbobenzoxy-glycyl-phenylalaninamide, mobilizes intracellular Ca2+ from the endoplasmic reticulum (ER), a key organelle for calcium storage. While its exact mechanism remains unclear, research suggests that it doesn't act through traditional pathways involving inositol 1,4,5-triphosphate (Ins(1,4,5)P3) or ryanodine receptors. Instead, studies propose that this compound, particularly its more hydrophobic analog Z-L-Tyr-p-nitrophenyl ester, may release Ca2+ by interacting with a yet uncharacterized ion pore on the ER membrane, which exhibits an affinity for hydrophobic molecules containing internal peptide bonds. [] This interaction likely disrupts the ER's calcium sequestration ability, leading to increased cytosolic calcium levels. []

Q2: How does the structure of this compound relate to its calcium-mobilizing activity?

A2: Studies comparing this compound with various peptide analogs revealed a structure-activity relationship. The hydrophobic nature of the compound appears crucial for its activity. The analog Z-L-Tyr-p-nitrophenyl ester, exhibiting greater hydrophobicity, demonstrated significantly higher potency (60-80 fold) in mobilizing Ca2+ from both intact and permeabilized cells. [] This suggests that increasing hydrophobicity could enhance the interaction with the proposed hydrophobic ion pore on the ER membrane, ultimately leading to a more potent Ca2+ release. []

Q3: Beyond calcium mobilization, what other cellular effects does this compound exert?

A3: this compound's influence extends to protein synthesis and processing. The compound has been shown to suppress both these cellular processes in a Ca2+-dependent and reversible manner. [] This suggests that the elevated cytosolic calcium levels, triggered by this compound, disrupt the intricate calcium signaling pathways essential for proper protein synthesis and processing within the cell.

Q4: What is the role of thiol-reducing agents in this compound's activity?

A4: Interestingly, the presence of a thiol-reducing agent is essential for this compound to mobilize Ca2+. [] This requirement differentiates it from other known Ca2+ mobilizing agents like thapsigargin and Ins(1,4,5)P3, which function independently of thiol-reducing agents. [] This distinction suggests that this compound might interact with thiol-containing proteins on the ER membrane or require a reducing environment for its activity, a characteristic that warrants further investigation.

Q5: Has the crystal structure of this compound been determined, and what insights does it provide?

A5: Yes, the crystal structure of this compound has been determined using X-ray diffraction. [] The analysis revealed an extended conformation for the dipeptide. [] Comparing this structure to its unamidated counterpart highlighted the impact of the C-terminal amide group on conformation. [] This difference in conformation, attributed to the C-terminal amide, may influence the molecule's interaction with its biological targets, including the proposed hydrophobic ion pore on the ER.

Q6: Can this compound be used to study the protease activity of Vibrio vulnificus?

A6: While this compound is a known substrate for certain metalloproteases, it is not an effective tool for studying the protease activity of Vibrio vulnificus. Research shows that while the bacterium's metalloprotease (VVP) is inhibited by α2-macroglobulin, this inhibition does not extend to its activity towards this compound. [, ] Even in the presence of excess α2-macroglobulin, VVP retains its peptidase activity towards this compound, indicating that this substrate is not significantly cleaved by the enzyme. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide](/img/structure/B1329610.png)

![cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione](/img/structure/B1329611.png)

![Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-](/img/structure/B1329627.png)